Desethyl Sacubitril-13C4

Description

Sacubitril (B1662468) is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect. wikipedia.org Upon oral administration, sacubitril is rapidly converted by esterases in the body into its active metabolite, Desethyl Sacubitril (also known as Sacubitrilat (B1680482) or LBQ657). wikipedia.orgdrugbank.comnih.gov This conversion is a critical step, as it is LBQ657, not sacubitril, that is responsible for the drug's pharmacological action. wikipedia.orgchemicalbook.com

LBQ657 functions as a potent inhibitor of neprilysin, a neutral endopeptidase enzyme. medchemexpress.comdrugbank.comchemicalbook.com Neprilysin is responsible for breaking down several vasoactive peptides, including natriuretic peptides that help to lower blood pressure. wikipedia.orgdrugbank.com By inhibiting neprilysin, LBQ657 increases the levels of these beneficial peptides, leading to vasodilation and sodium excretion, which are key mechanisms in the management of heart failure. wikipedia.orgfrontiersin.org The pharmacokinetic profile of sacubitril shows that after administration, it reaches peak plasma concentrations in about 0.5 hours, while its active metabolite, LBQ657, peaks later, at around 2 to 3 hours. drugbank.comtga.gov.aurevportcardiol.org Furthermore, LBQ657 has a significantly longer elimination half-life (around 11.5 hours) compared to the parent drug sacubitril (around 1.4 hours), underscoring its role as the primary, sustained active agent in the body. tga.gov.aurevportcardiol.org

Stable isotope labeling is a powerful technique used extensively in drug metabolism and pharmacokinetic (DMPK) studies. nih.govscitechnol.com It involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C). acs.org Desethyl Sacubitril-13C4 is synthesized by incorporating four ¹³C atoms into the molecule's structure. pharmaffiliates.comcymitquimica.com

The key advantage of this labeling is that the resulting molecule is chemically identical to the unlabeled compound but has a higher molecular weight. This mass difference is easily detectable by mass spectrometry (MS), the analytical method of choice for its high sensitivity and selectivity. nih.govromerlabs.com

In bioanalytical research, stable isotope-labeled compounds like this compound serve as ideal internal standards (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.gov An internal standard is a compound added in a known quantity to samples being analyzed. It helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses or fluctuations in the mass spectrometer's signal (ion suppression or enhancement). nih.govromerlabs.com Because the stable isotope-labeled IS has nearly identical physicochemical properties to the analyte (the unlabeled drug metabolite), it behaves similarly during the entire analytical process, ensuring highly accurate and precise quantification of the analyte in biological fluids like plasma or urine. romerlabs.comresearchgate.net The use of ¹³C-labeled standards is often preferred over other isotopes like deuterium (B1214612) (²H) as they can provide greater analytical accuracy with less risk of "cross-contribution" or isotopic interference in the mass spectrometer. researchgate.net

The primary research application of this compound is its use as an internal standard in the development and validation of bioanalytical methods for quantifying sacubitril and its active metabolite, LBQ657. pharmaffiliates.comscielo.br These methods are fundamental to several areas of pharmaceutical research:

Pharmacokinetic (PK) Studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. acs.org By using this compound as an IS, researchers can accurately measure the concentration of the active metabolite LBQ657 in plasma samples taken from clinical trial participants. scielo.brnih.govscielo.br This data is crucial for understanding how the drug behaves in the human body and for establishing dosing regimens. scitechnol.com

Bioequivalence Studies: These studies compare the pharmacokinetics of a generic version of a drug to the original branded product to ensure they perform identically. Accurate measurement of the active metabolite is a key endpoint in these trials.

Metabolite Identification: Stable isotope labeling techniques can help in the elucidation of complex metabolic pathways of a drug. nih.govacs.org

Metabolomics: Recent research has utilized metabolomics to explore the broader biochemical effects of sacubitril/valsartan (B143634) treatment, identifying changes in metabolic pathways like the tryptophan/kynurenine pathway. nih.gov Highly accurate quantitative methods, which rely on internal standards like this compound, are essential for such sensitive analyses.

Several published LC-MS/MS methods for the simultaneous determination of sacubitril, valsartan, and LBQ657 in human plasma explicitly mention the use of stable isotope-labeled internal standards to ensure the reliability of the results. scielo.brresearchgate.net

Academic and industrial inquiry into this compound is highly specialized. The focus is not on its biological or therapeutic effects, but on its application as an analytical tool. pharmaffiliates.comcymitquimica.com The primary goal of research involving this compound is to enhance the precision, accuracy, and robustness of bioanalytical methods. rsc.org This ensures that data from pharmacokinetic, bioequivalence, and other clinical studies are reliable and meet the stringent requirements of regulatory agencies like the FDA. scielo.br Therefore, the literature on this compound is found within the context of analytical chemistry and drug metabolism, underpinning the clinical development and post-market evaluation of sacubitril-containing medicines.

Data Tables

Table 1: Chemical Properties of this compound This table outlines the basic chemical identifiers for the stable isotope-labeled compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | pharmaffiliates.comcymitquimica.com |

| Synonyms | Sacubitrilat-13C4, LBQ657-13C4 | pharmaffiliates.comvivanls.com |

| Molecular Formula | C₁₈¹³C₄H₂₅NO₅ | cymitquimica.com |

| Molecular Weight | 383.38 g/mol | cymitquimica.com |

| CAS Number (unlabeled) | 149709-44-4 | chemicalbook.comnih.gov |

Table 2: Pharmacokinetic Parameters of Sacubitril and its Active Metabolite (LBQ657) This table compares the key pharmacokinetic properties of the prodrug (Sacubitril) and its active form (Desethyl Sacubitril / LBQ657), highlighting why monitoring the metabolite is crucial.

| Parameter | Sacubitril (Prodrug) | Desethyl Sacubitril (LBQ657) | Source(s) |

| Time to Peak Plasma Conc. (Tmax) | ~0.5 hours | ~2-3 hours | nih.govtga.gov.aurevportcardiol.org |

| Elimination Half-life (T½) | ~1.4 hours | ~11.5 hours | tga.gov.aurevportcardiol.org |

| Plasma Protein Binding | 94-97% | 94-97% | drugbank.comnih.gov |

| Primary Role | Inactive Prodrug | Active Neprilysin Inhibitor | wikipedia.orgchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(2R,4S)-4-(3-hydroxycarbonyl(1,2,3-13C3)propanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid |

InChI |

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11+1,12+1,20+1,21+1 |

InChI Key |

DOBNVUFHFMVMDB-ZFEPDVFGSA-N |

Isomeric SMILES |

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O)C(=O)O |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Structural and Chemical Aspects of Desethyl Sacubitril 13c4 in Research Context

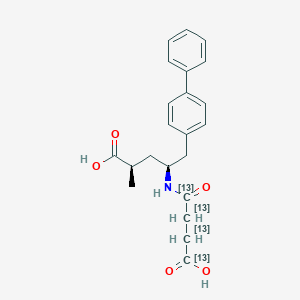

Molecular Architecture and Isotopic Enrichment of Desethyl Sacubitril-13C4

Desethyl Sacubitril (B1662468), or Sacubitrilat (B1680482), is a dicarboxylic acid dipeptide neprilysin inhibitor. medchemexpress.commedchemexpress.com Its molecular structure consists of a biphenyl (B1667301) moiety connected to a substituted pentanoic acid backbone. veeprho.com The key functional groups that contribute to its inhibitory activity are the two carboxyl groups and an amide linkage. medchemexpress.com

In the isotopically labeled analogue, this compound, four specific carbon atoms are replaced with the heavy isotope, Carbon-13. medchemexpress.com This enrichment is specifically located within the 3-carboxy-1-oxopropyl (succinyl) side chain that is attached to the amino group. medchemexpress.com The molecular formula of the labeled compound is C₁₈¹³C₄H₂₅NO₅, which distinguishes it from its unlabeled counterpart (C₂₂H₂₅NO₅) by an increase in molecular weight. pharmaffiliates.comcymitquimica.com This mass difference is fundamental to its use as an internal standard in mass spectrometry.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Name | (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxy-1-oxopropyl-1,2,3,4-¹³C₄)amino]-2-methylpentanoic Acid |

| Synonyms | Sacubitrilat-13C4, LBQ657-13C4 pharmaffiliates.comvivanls.com |

| Molecular Formula | C₁₈¹³C₄H₂₅NO₅ pharmaffiliates.commedchemexpress.comlgcstandards.com |

| Molecular Weight | Approximately 387.41 g/mol pharmaffiliates.commedchemexpress.com |

| Unlabeled CAS | 149709-44-4 medchemexpress.commedchemexpress.com |

Stereochemical Considerations in Desethyl Sacubitril and its Labeled Analogue

The biological activity of Desethyl Sacubitril is highly dependent on its specific stereochemistry. The molecule possesses two chiral centers, and its systematic IUPAC name is (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid. veeprho.com This specific configuration, with the R-configuration at the second carbon and the S-configuration at the fourth carbon of the pentanoic acid chain, is crucial for its potent and selective binding to the active site of neprilysin. medchemexpress.com Sacubitrilat is a single diastereomer. medchemexpress.com

The process of isotopic labeling to create this compound does not alter these stereochemical properties. The ¹³C atoms are incorporated into a part of the molecule that is not a chiral center. Therefore, this compound retains the identical (2R,4S) stereoconfiguration as the unlabeled active metabolite. This stereochemical integrity is essential for its function as an ideal internal standard, as it ensures that the labeled compound has the same physicochemical and chromatographic properties as the unlabeled analyte, differing only in mass.

Chemical Synthesis Strategies for Carbon-13 Labeled Desethyl Sacubitril

The synthesis of isotopically labeled compounds like this compound is a meticulous process designed to introduce the heavy atoms at specific, predetermined positions within the molecule.

The regiospecific incorporation of the four ¹³C atoms into the succinyl moiety of Desethyl Sacubitril requires a synthetic precursor that is already enriched with Carbon-13. A common strategy involves using a ¹³C-labeled starting material, such as ¹³C-labeled succinic acid or a derivative like succinic anhydride, where all four carbon atoms are ¹³C.

The general synthetic approach would involve:

Preparation of Labeled Precursor: Synthesizing a fully ¹³C-labeled succinic acid derivative. This can be achieved through multi-step syntheses starting from simple ¹³C sources like potassium cyanide (K¹³CN) or ¹³C-labeled carbon dioxide (¹³CO₂). nih.gov

Amide Coupling: The core of the synthesis involves coupling the ¹³C₄-labeled succinic acid derivative with the chiral amine precursor of the main Sacubitril backbone, (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid. This amide bond formation creates the final molecule with the isotopic label precisely located on the succinyl side chain.

This method ensures high regiospecificity, meaning the isotopes are placed exactly where intended, without scrambling to other positions in the molecule.

After synthesis, the labeled compound must undergo rigorous purification and characterization to confirm its identity, purity, and isotopic enrichment. These steps are crucial for its qualification as a certified reference material or internal standard. synthinkchemicals.com

The typical methodologies include:

High-Performance Liquid Chromatography (HPLC): This technique is used to purify the final product and to determine its chemical purity by separating it from any unreacted starting materials or synthesis byproducts. synthinkchemicals.com

Mass Spectrometry (MS): Mass spectrometry is essential to confirm the successful incorporation of the four ¹³C isotopes. synthinkchemicals.com It verifies the correct molecular weight of the labeled compound (approximately 387.41 g/mol ) and distinguishes it from the unlabeled analogue (approximately 383.44 g/mol ). cymitquimica.comsynthinkchemicals.com

A comprehensive Certificate of Analysis (CoA) accompanying the standard will typically provide data from these analyses to assure the user of the product's quality and identity. vivanls.comsynthinkchemicals.com

Biochemical and Enzymatic Activity Research of Desethyl Sacubitril Unlabeled and Labeled Implications

Desethyl Sacubitril (B1662468) as an Active Inhibitor of Neprilysin (NEP)

Desethyl Sacubitril is a potent, active inhibitor of Neprilysin (NEP), a zinc-dependent metallopeptidase that degrades several endogenous vasoactive peptides. nih.govfrontiersin.org By inhibiting NEP, Desethyl Sacubitril effectively increases the levels of these peptides, which include natriuretic peptides (ANP, BNP), bradykinin (B550075), and adrenomedullin. nih.gov The high inhibitory potency of Desethyl Sacubitril is a result of an intricate network of interactions between the compound's functional groups and the enzyme's active site. nih.gov Research has quantified this high potency, demonstrating an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of approximately 5 nM. nih.gov Further binding affinity data from the Protein Data Bank indicates a Ki (inhibition constant) of 6.31 nM. rcsb.org

| Parameter | Value | Description |

| IC₅₀ | ~5 nM | The half maximal inhibitory concentration, indicating high potency against Neprilysin. |

| Ki | 6.31 nM | The inhibition constant, a measure of binding affinity derived from experimental data. |

Molecular Mechanisms of Neprilysin Inhibition by Desethyl Sacubitril

The inhibitory action of Desethyl Sacubitril on Neprilysin is a result of specific, high-affinity binding to the enzyme's active site, which has been elucidated through structural and computational studies.

The three-dimensional structure of Desethyl Sacubitril (LBQ657) in complex with human Neprilysin has been determined at a 2 Å resolution through X-ray crystallography. nih.govresearchgate.netrcsb.org This structural analysis reveals that the inhibition is consistent with a competitive inhibition mode, where Desethyl Sacubitril binds directly to the active site of NEP. nih.govresearchgate.net

The inhibitor occupies the S1, S1', and S2' sub-pockets of the enzyme's active site. nih.govresearchgate.net The binding is stabilized by a comprehensive network of interactions:

Zinc Ligation : The catalytic zinc atom of NEP is directly coordinated by a carboxylate oxygen of Desethyl Sacubitril (at a distance of 2.0 Å), along with the side chains of NEP residues His583, His587, and Glu646. nih.gov

Hydrogen Bonding : The backbone amide of Desethyl Sacubitril forms critical hydrogen bonds with the side chains of Asn542 and Arg717 within the active site. nih.govresearchgate.net

Hydrophobic Interactions : The P1'-biphenyl moiety of the inhibitor binds deeply within the S1' subsite, engaging in optimal hydrophobic interactions. nih.gov

This detailed structural information underscores the importance of the specific stereocenters of Desethyl Sacubitril for achieving optimal binding and potent inhibition. nih.gov

| Interacting Moiety of Desethyl Sacubitril | Interacting NEP Component | Type of Interaction |

| Carboxylate Oxygen | Catalytic Zn²⁺ ion, His583, His587, Glu646 | Zinc Ligation / Coordination |

| Backbone Amide | Asn542, Arg717 | Hydrogen Bonding |

| P1'-Biphenyl Group | S1' Subsite Residues (e.g., Trp693, Phe106) | Hydrophobic Interactions |

| Terminal Carboxylate | Arg102, Arg110 | Ionic Interaction / H-Bonding |

The interaction between Desethyl Sacubitril and Neprilysin is a non-covalent, reversible binding process. researchgate.netresearchgate.net While specific kinetic rate constants (kₒₙ and kₒff) are not detailed in the available literature, the thermodynamic and affinity parameters provide insight into the stability of the enzyme-inhibitor complex.

Molecular docking simulations have been used to calculate the thermodynamic parameters of this interaction. nih.gov These computational studies estimated the free energy of binding (ΔGbind) and the theoretical inhibition constant (Ki). nih.gov It is noteworthy that computational values can differ from those determined experimentally. rcsb.orgnih.gov The binding process is characterized by high affinity, as evidenced by the low nanomolar inhibition constants obtained from experimental assays. nih.govrcsb.org This strong binding affinity arises from the energetically favorable interactions established within the NEP active site. nih.gov

| Parameter | Value (Source) | Description |

| Binding Free Energy (ΔGbind) | -7.45 kcal/mol (Computational) nih.gov | The calculated change in Gibbs free energy upon binding, indicating a spontaneous and favorable interaction. |

| Inhibition Constant (Ki) | 3.49 µM (Computational) nih.gov | The computationally derived inhibition constant. |

| Inhibition Constant (Ki) | 6.31 nM (Experimental) rcsb.org | The experimentally determined inhibition constant, indicating very high binding affinity. |

| Binding Type | Non-covalent, Reversible researchgate.netresearchgate.net | The inhibitor binds to the enzyme through weaker forces and can dissociate. |

The high potency and selectivity of Desethyl Sacubitril are intrinsically linked to its specific chemical structure. A key structural feature is the biphenyl (B1667301) moiety, which binds in the P1' position of the enzyme's active site. nih.gov The binding of this bulky group induces a significant conformational change in NEP, an example of an "induced fit" mechanism. nih.govresearchgate.net This structural rearrangement, particularly involving residues like Trp693 and Phe106, optimizes hydrophobic interactions and is crucial for the compound's high affinity. nih.gov

This induced fit mechanism also provides an explanation for the inhibitor's selectivity. Desethyl Sacubitril shows poor inhibitory activity against structurally homologous zinc metallopeptidases such as angiotensin-converting enzyme (ACE), endothelin-converting enzyme-1 (ECE-1), and Neprilysin 2 (NEP2). researchgate.net In these related enzymes, differences in amino acid residues at key positions create steric constraints that prevent the necessary conformational changes for high-affinity binding of the biphenyl group. nih.govresearchgate.net For instance, research has shown that NEP2, a close homolog of NEP, is insensitive to inhibition by sacubitrilat (B1680482), highlighting how subtle structural differences between enzyme active sites can dramatically impact inhibitor potency. researchgate.net

Metabolic Conversion of Sacubitril Prodrug to Desethyl Sacubitril

Sacubitril is an inactive ethyl ester prodrug that requires in vivo metabolic activation to exert its therapeutic effect. researchgate.netrcsb.org This activation occurs through the hydrolysis of the ethyl ester moiety, a process of de-ethylation, which converts Sacubitril into its active metabolite, Desethyl Sacubitril (LBQ657). researchgate.netresearchgate.net This conversion is rapid following oral administration. nih.gov

The enzymatic cleavage of Sacubitril to Desethyl Sacubitril is mediated by esterase enzymes. researchgate.netresearchgate.net Specific research has identified Carboxylesterase 1 (CES1) as the primary enzyme responsible for this activation. rcsb.org Incubation studies have shown that Sacubitril is selectively hydrolyzed by human liver S9 fractions, and this activation is significantly inhibited by bis-(p-nitrophenyl) phosphate (B84403), a known CES1 inhibitor. rcsb.org Further experiments with recombinant human CES1 and Carboxylesterase 2 (CES2) confirmed that Sacubitril is a highly efficient and selective substrate for CES1. rcsb.org The activation occurs predominantly in the liver, as Sacubitril was not found to be activated by S9 fractions from the intestine or kidney, nor in human plasma. rcsb.org

| Finding | Detail | Implication |

| Primary Enzyme | Carboxylesterase 1 (CES1) rcsb.org | CES1 is the key enzyme for the bioactivation of the prodrug Sacubitril. |

| Location of Activation | Liver rcsb.org | The metabolic conversion occurs mainly in the liver, not in plasma or other tested tissues. |

| Enzyme Selectivity | Selective for CES1 over CES2 rcsb.org | Sacubitril's structure is preferentially recognized and hydrolyzed by the CES1 isozyme. |

| Genetic Impact | The CES1 variant G143E is a loss-of-function variant. rcsb.org | Genetic variations in the CES1 enzyme can significantly impair the activation of Sacubitril. |

Kinetic Studies of Metabolic Activation in In Vitro Systems

Desethyl Sacubitril, known scientifically as Sacubitrilat or LBQ657, is the biologically active metabolite of the prodrug Sacubitril. nih.gov The metabolic conversion of Sacubitril to Desethyl Sacubitril is a critical activation step required for its therapeutic activity. nih.gov This activation occurs via hydrolysis and has been extensively studied in in vitro systems to characterize its kinetics and enzymatic mediators. The isotopically labeled compound, Desethyl Sacubitril-13C4, serves as an essential tool in these studies, primarily as an internal standard for precise quantification in bioanalytical methods like liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Research has demonstrated that the activation of Sacubitril is highly specific to the liver. nih.gov In vitro incubation studies using human liver, kidney, and intestine S9 fractions, as well as human plasma, revealed that Sacubitril was rapidly hydrolyzed to Desethyl Sacubitril exclusively in liver S9 fractions. nih.gov No significant hydrolytic activity was observed in plasma or in kidney and intestinal preparations. nih.gov

Further investigations with recombinant enzymes have identified human Carboxylesterase 1 (CES1) as the specific enzyme responsible for this metabolic conversion. nih.gov Sacubitril was efficiently hydrolyzed by recombinant CES1, whereas no metabolism was observed with recombinant Carboxylesterase 2 (CES2). nih.gov This finding aligns with the known substrate preferences of these enzymes and the high expression of CES1 in the liver. nih.gov The activation process can be inhibited by bis-(p-nitrophenyl) phosphate (BNPP), a known CES1 inhibitor, in a concentration-dependent manner, further confirming the central role of CES1. nih.gov

Kinetic analysis of the hydrolysis of Sacubitril by recombinant human CES1 follows Michaelis-Menten kinetics. nih.gov The determined parameters indicate that Sacubitril is a highly efficient substrate for CES1. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Sacubitril Hydrolysis by Recombinant Human CES1 nih.gov

| Kinetic Parameter | Value |

|---|---|

| Km (Michaelis Constant) | 767.2 ± 56.4 µM |

| Vmax (Maximum Reaction Velocity) | 557.5 ± 18.1 nmol/mg CES1/min |

| CLint (Intrinsic Clearance) | 726.9 ± 56.7 µl/mg CES1/min |

Interaction with Other Peptidases and Enzymatic Systems (Excluding Clinical Outcomes)

The primary pharmacological action of Desethyl Sacubitril (Sacubitrilat) stems from its potent and selective inhibition of the peptidase neprilysin, a neutral endopeptidase. droracle.airesearchgate.net Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (such as atrial natriuretic peptide and brain natriuretic peptide), bradykinin, and adrenomedullin. researchgate.net By inhibiting neprilysin, Desethyl Sacubitril increases the levels of these peptides, which mediate various cardiovascular and renal effects. droracle.ai The mechanism of inhibition involves the binding of Desethyl Sacubitril to the enzyme, which leads to structural changes that reduce its physiological activity. researchgate.net

Beyond its interaction with neprilysin, in vitro studies have explored the interaction of Desethyl Sacubitril and its parent compound, Sacubitril, with other enzymatic systems, particularly drug transporters. Data from these studies show that while Desethyl Sacubitril (LBQ657) is a weak inhibitor of the organic anion transporting polypeptide OATP1B1 and does not inhibit OATP1B3, the prodrug Sacubitril inhibits both OATP1B1 and OATP1B3. nih.govresearchgate.net Organic anion transporters are involved in the hepatic uptake of a wide range of endogenous compounds and drugs. nih.govresearchgate.net

The inhibitory potential of Sacubitril towards these transporters has been quantified in vitro, providing insight into its potential to affect the disposition of co-administered OATP substrates. nih.govresearchgate.net

Table 2: In Vitro Inhibition of OATP Transporters by Sacubitril nih.govresearchgate.net

| Transporter | Inhibitor | IC50 Value (µM) |

|---|---|---|

| OATP1B1 | Sacubitril | 1.91 |

| OATP1B3 | Sacubitril | 3.81 |

| OATP1B1 | Desethyl Sacubitril (LBQ657) | 126 |

Desethyl Sacubitril has also been shown to be transported by OAT1, OAT3, OATP1B1, and OATP1B3, indicating that these transporters are involved in its disposition. sigmaaldrich.com Furthermore, Desethyl Sacubitril inhibits OAT3 but not OAT1. sigmaaldrich.com

Advanced Analytical Methodologies for Desethyl Sacubitril 13c4 Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the simultaneous quantification of Sacubitril (B1662468), its active metabolite Desethyl Sacubitril (also known as Sacubitrilat (B1680482) or LBQ657), and co-administered drugs like Valsartan (B143634) in biological matrices such as plasma. scielo.brscielo.brnih.gov The strategy involves using a stable isotope-labeled internal standard, such as Desethyl Sacubitril-13C4 or a deuterated analogue (e.g., Sacubitrilat-d4), to ensure the accuracy of quantification. nih.govresearchgate.net These internal standards are nearly identical to the analyte in their chemical properties and chromatographic behavior but are distinguishable by their mass, which is the fundamental principle of this quantitative technique. cerilliant.com

Several robust LC-MS/MS methods have been developed and validated for this purpose, typically involving protein precipitation to extract the analytes from plasma, followed by chromatographic separation and mass spectrometric detection. scielo.brnih.gov These methods are designed to be rapid, sensitive, and reproducible, making them suitable for high-throughput analysis in clinical and pharmacokinetic studies. scielo.brscielo.br

The primary goal of chromatographic optimization is to achieve efficient separation of Desethyl Sacubitril from endogenous matrix components, its parent drug Sacubitril, and other concomitant medications. This ensures that the measurement of the analyte is not affected by interfering substances, leading to accurate quantification. Key to this optimization is the selection of the stationary and mobile phases.

For the analysis of Desethyl Sacubitril and its labeled internal standard, reversed-phase chromatography is the universally adopted approach. C18 (octadecylsilyl) bonded silica (B1680970) is the most common stationary phase, valued for its hydrophobicity and ability to retain and separate a wide range of drug molecules. scielo.brnih.govresearchgate.net The choice of a specific C18 column depends on the desired resolution, analysis time, and system pressure, with various vendors offering columns with different particle sizes and dimensions to suit specific applications. scielo.brnih.govresearchgate.netnih.gov

Table 1: Examples of Stationary Phases Used in the Analysis of Desethyl Sacubitril (Sacubitrilat)

| Column Name | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Ultimate® XB-C18 | 2.1 x 50 mm | 3.5 µm | scielo.brresearchgate.netscielo.br |

| X Select HSS T3 | 2.1 x 100 mm | 5 µm | nih.gov |

| Hypersil Gold C18 | Not Specified | Not Specified | researchgate.netnih.gov |

The mobile phase in reversed-phase LC for this analysis typically consists of an aqueous component and an organic solvent, most commonly acetonitrile. scielo.brnih.gov The aqueous phase is often acidified with formic acid to improve the ionization efficiency of the analytes in the mass spectrometer source and to enhance peak shape. scielo.brresearchgate.net In some methods, a salt like ammonium (B1175870) acetate (B1210297) is also added to the aqueous phase to further improve chromatographic peak symmetry. scielo.brscielo.br

Both isocratic and gradient elution modes have been successfully employed. Isocratic elution, which uses a constant mobile phase composition, offers simplicity and robustness. nih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, provides greater resolving power and is particularly useful for separating analytes with different polarities in a complex mixture and for reducing run times. scielo.brresearchgate.netnih.gov

Table 2: Examples of Mobile Phase Compositions for Desethyl Sacubitril (Sacubitrilat) Analysis

| Aqueous Phase (A) | Organic Phase (B) | Elution Mode | Reference |

|---|---|---|---|

| 5 mM Ammonium Acetate & 0.1% Formic Acid in Water | Acetonitrile | Gradient | scielo.brresearchgate.netscielo.br |

| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Isocratic | nih.gov |

| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Gradient | researchgate.netnih.gov |

Tandem mass spectrometry provides the high degree of selectivity and sensitivity required for bioanalysis. The instrument is set to monitor specific mass-to-charge (m/z) transitions for the analyte and its internal standard, effectively filtering out background noise.

Electrospray Ionization (ESI) is the standard ionization source used for the analysis of Desethyl Sacubitril. scielo.brnih.govscielo.br It is a soft ionization technique that is well-suited for polar molecules, causing minimal fragmentation in the source. For Desethyl Sacubitril and its analogues, analyses are consistently performed in the positive ion mode, monitoring for the protonated molecular ions [M+H]⁺. scielo.brresearchgate.netnih.govscielo.br

Multiple Reaction Monitoring (MRM) is the key to the selectivity of the LC-MS/MS technique. In MRM, a specific precursor ion (typically the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from that fragmentation is selected in the third quadrupole for detection. This precursor-to-product ion transition is a unique signature for the target molecule.

For this compound, the precursor ion would have an m/z four units higher than its unlabeled counterpart due to the four 13C atoms. The fragmentation pattern is expected to be analogous to the unlabeled compound, allowing for the selection of a specific and intense product ion. Research studies have defined the optimal MRM transitions and associated parameters, such as declustering potential (DP) and collision energy (CE), for Desethyl Sacubitril (LBQ657) and its deuterated internal standards, which serve as a direct guide for methods using a 13C4-labeled standard. researchgate.net

Table 3: Example Mass Spectrometric Parameters for Desethyl Sacubitril (LBQ657) and a Labeled Internal Standard (Sacubitril-d4)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Reference |

|---|---|---|---|---|---|

| LBQ657 | 384.2 | 211.2 | 60 | 25 | researchgate.net |

| Sacubitril-d4 (IS) | 416.3 | 266.2 | 57 | 21 | researchgate.net |

Mass Spectrometric Detection Parameters

Collision Energy and Declustering Potential Optimization

The sensitivity and specificity of an LC-MS/MS method are fundamentally dependent on the optimization of mass spectrometer parameters. For this compound, which serves as the internal standard, these parameters must be fine-tuned to ensure a stable and robust signal. The optimization process is typically performed by direct infusion of a standard solution of this compound into the mass spectrometer's ion source.

Declustering Potential (DP): The DP is the voltage applied to the orifice region of the mass spectrometer. Its primary function is to prevent solvent clusters from entering the mass analyzer, thereby reducing noise and improving the signal of the intended precursor ion. The DP is carefully ramped to find the voltage that maximizes the intensity of the protonated molecular ion ([M+H]⁺) of this compound while minimizing any premature, in-source fragmentation.

Collision Energy (CE): This parameter controls the energy applied in the collision cell (q2), where the selected precursor ion is fragmented to produce characteristic product ions. By systematically varying the CE, an optimal value is identified that yields the most intense and stable product ion signals. This process is crucial for developing a highly sensitive Multiple Reaction Monitoring (MRM) transition. The selection of a structurally significant product ion ensures the specificity of the assay.

The table below presents typical optimized MRM parameters for this compound, derived from this tuning process.

| Parameter | Value | Description |

|---|---|---|

| Precursor Ion (Q1) m/z | 388.2 | The mass-to-charge ratio of the protonated [M+H]⁺ ion. The +4 Da shift from the unlabeled analyte prevents isotopic crosstalk. |

| Product Ion (Q3) m/z | 238.1 | A stable and abundant fragment ion selected for quantification. |

| Declustering Potential (DP) | 95 V | Optimized voltage to maximize precursor ion signal and minimize adduct formation. |

| Collision Energy (CE) | 35 eV | The optimal energy to induce fragmentation of the precursor ion into the selected product ion. |

Sample Preparation Techniques for Complex Biological Matrices in Preclinical Research

Biological matrices such as plasma, serum, and tissue homogenates are inherently complex, containing high concentrations of proteins, phospholipids, salts, and other endogenous components that can interfere with LC-MS/MS analysis. Effective sample preparation is therefore essential to remove these interferences, reduce matrix effects, and concentrate the analyte of interest. The choice of technique depends on the required sensitivity, throughput, and the nature of the matrix. For methods involving this compound, the IS is typically added to the matrix at the very beginning of the sample preparation process to account for any analyte loss during extraction.

Protein Precipitation Strategies

Protein precipitation (PPT) is a widely used technique due to its simplicity, speed, and high-throughput capability, making it suitable for preclinical studies with large sample numbers. The process involves adding a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins.

A typical PPT protocol for plasma analysis would be:

An aliquot of plasma (e.g., 50 µL) is placed in a microcentrifuge tube.

The internal standard working solution, containing a known concentration of this compound, is added.

A volume of cold organic solvent, typically acetonitrile, is added at a ratio of 3:1 or 4:1 (solvent:plasma).

The mixture is vortexed vigorously to ensure complete protein precipitation.

The sample is centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

The resulting supernatant, containing Desethyl Sacubitril and this compound, is transferred to an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution).

While efficient, PPT is a non-selective cleanup method and may leave behind other soluble interferences like phospholipids, which are a known cause of ion suppression.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) offers a more selective and thorough cleanup compared to PPT, resulting in cleaner extracts and often improved assay sensitivity. SPE separates components of a mixture based on their physical and chemical properties as they partition between a solid stationary phase and a liquid mobile phase.

For Desethyl Sacubitril, which has both hydrophobic and basic functional groups, a mixed-mode cation exchange (MCX) SPE sorbent is often an effective choice. A representative MCX SPE protocol is as follows:

Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by an equilibration buffer (e.g., dilute acid like formic acid in water).

Loading: The plasma sample, pre-treated with the IS (this compound) and diluted with an acidic buffer, is loaded onto the cartridge. The analyte and IS bind to the sorbent via both reversed-phase and ion-exchange interactions.

Washing: The cartridge is washed with an acidic solution to remove hydrophilic interferences, followed by an organic solvent (e.g., methanol) to remove lipids and other non-polar interferences.

Elution: The analyte and IS are eluted from the sorbent using a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol), which disrupts the ionic interaction and releases the compounds.

The eluate is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

SPE provides significantly cleaner extracts, minimizing matrix effects and improving the lower limit of quantification (LLOQ).

Matrix Effect Evaluation and Mitigation Strategies

The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting components from the biological matrix. It is a critical parameter to assess during method development. The quantitative evaluation is typically performed by comparing the peak response of an analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) with the response of the analyte in a pure solvent.

Matrix Factor (MF) = (Peak Response in Post-Extraction Spike) / (Peak Response in Pure Solution)

An MF value of <1 indicates ion suppression, while an MF >1 indicates ion enhancement. The use of this compound is the primary strategy for mitigating matrix effects. Because the SIL-IS co-elutes and responds to matrix interferences in the same way as the analyte, the ratio of analyte-to-IS response remains constant, even in the presence of suppression or enhancement. The IS-normalized matrix factor is calculated to confirm this.

The table below illustrates hypothetical matrix effect data from different preclinical species.

| Matrix (n=6) | Analyte MF | IS MF (this compound) | IS-Normalized MF | Interpretation |

|---|---|---|---|---|

| Rat Plasma (PPT) | 0.78 | 0.80 | 0.98 | Significant ion suppression is observed, but effectively corrected by the IS. |

| Dog Plasma (PPT) | 0.85 | 0.84 | 1.01 | Moderate ion suppression is observed, but effectively corrected by the IS. |

| Rat Plasma (SPE) | 0.97 | 0.98 | 0.99 | Minimal ion suppression due to cleaner SPE extract. |

Method Validation in Bioanalytical Research

Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo rigorous validation to demonstrate its reliability. This process is conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation assesses several key performance characteristics of the assay. The inclusion of this compound is integral to meeting the stringent acceptance criteria for these parameters.

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Blank matrix from at least six individual sources is tested for interferences at the retention times of the analyte and this compound.

Linearity and Range: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a specified range. This is typically assessed using a calibration curve with a weighting factor (e.g., 1/x²).

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high, and LLOQ) on different days. Accuracy (%Bias) should typically be within ±15% (±20% at LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).

Recovery: The efficiency of the extraction procedure (PPT or SPE) is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

Matrix Effect: Confirms that the matrix does not interfere with quantification, as assessed across multiple matrix lots.

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative stability in the autosampler.

The following table summarizes typical acceptance criteria and plausible validation results for a bioanalytical method for Desethyl Sacubitril using this compound as the IS.

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1.0 - 1000 ng/mL (r² = 0.998) |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -4.5% to +6.2% |

| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤8.5% |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.1% to +7.0% |

| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤9.3% |

| Extraction Recovery | Consistent and reproducible | Analyte: 88.5%; IS: 90.1% |

| Matrix Effect (IS-Normalized) | %CV ≤15% | %CV = 6.7% |

| Stability (Freeze-Thaw, 3 cycles) | %Bias within ±15% | -8.2% deviation |

Specificity and Selectivity Determination

Specificity and selectivity are fundamental to a reliable bioanalytical method, ensuring that the analyte signal is distinguished from other components in the sample matrix. rrml.ronih.gov In the context of quantifying Desethyl Sacubitril (LBQ657), methods are validated to demonstrate that there is no significant interference from endogenous matrix components or other metabolites at the retention time of the analyte and the internal standard, this compound. scielo.breuropa.eu

To establish selectivity, blank plasma samples from at least six different sources are analyzed to check for interfering peaks. europa.eupmda.go.jp The use of a stable isotope-labeled internal standard like this compound is highly recommended in mass spectrometry-based assays because it co-elutes with the analyte and has nearly identical chemical properties, but is distinguishable by its mass-to-charge ratio (m/z). europa.eu This minimizes the impact of matrix effects and ensures high specificity. For a method to be deemed selective, the response from interfering peaks at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ) standard, and any interference at the retention time of the internal standard should be no more than 5% of its response. rrml.ro

Linearity and Calibration Range Establishment

The linearity of an analytical method demonstrates its ability to produce results that are directly proportional to the concentration of the analyte. nih.gov For the quantification of Desethyl Sacubitril (LBQ657), calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.

A linear regression model is typically applied, and the acceptance criterion for the correlation coefficient (r²) is generally required to be greater than 0.99. scielo.br Research studies have established linearity for Desethyl Sacubitril (LBQ657) over various concentration ranges, depending on the specific application and sensitivity requirements of the assay. For instance, a validated LC-MS/MS method for human plasma demonstrated linearity for LBQ657 over a range of 5.00 to 10,000 ng/mL. scielo.brscienceopen.com Another study in pediatric patients validated a range of 0.5 to 5000 ng/mL for Sacubitrilat. nih.gov

Table 1: Linearity and Calibration Range for Desethyl Sacubitril (LBQ657) in Plasma

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| LBQ657 | Human Plasma | 5.00 - 10,000 | > 0.99 | scielo.brscienceopen.com |

| Sacubitrilat | Human Plasma (Pediatric) | 0.5 - 5,000 | Not explicitly stated, but method showed good linearity | nih.gov |

| Sacubitrilat | Rat Plasma | 5 - 10,000 | Not explicitly stated, but method showed linearity | nih.gov |

Precision and Accuracy Assessments (Intra-day and Inter-day)

Precision measures the agreement between repeated measurements, while accuracy reflects how close the measured value is to the true value. au.dk These parameters are assessed at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. pmda.go.jp Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates on the same day, while inter-day (between-run) assessments involve analysis on different days. europa.eu

For bioanalytical methods, the precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples, except at the LLOQ, where it should not exceed 20%. europa.eu The accuracy should be within ±15% of the nominal value (±20% for the LLOQ). europa.eu The use of an internal standard like this compound is critical for achieving high precision and accuracy by correcting for variability during sample preparation and analysis.

Table 2: Precision and Accuracy Data for Desethyl Sacubitril (LBQ657) Quantification

| Analyte | Parameter | Concentration Levels | Acceptance Criteria | Reported Findings | Reference |

|---|---|---|---|---|---|

| Sacubitrilat | Intra-day Accuracy | Low, Medium, High QC | 91% - 102% | Within acceptable limits | nih.gov |

| Inter-day Accuracy | |||||

| Sacubitrilat | Intra-day Precision (RSD) | 1.3% - 7.4% | Within acceptable limits | nih.gov | |

| Inter-day Precision (RSD) | |||||

| Sacubitrilat | Intra-batch Accuracy/Precision | Low, Medium, High QC | Accuracy: 100.02% - 113.80% | Met pre-defined acceptance criteria | nih.gov |

| Inter-batch Accuracy/Precision | Precision: 1.49% - 9.38% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. unito.it The LOQ is often referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical method validation. pmda.go.jp

For Desethyl Sacubitril (LBQ657), the LLOQ is determined based on the ability to quantify the analyte with a precision of ≤20% CV and accuracy within ±20% of the nominal value. scielo.br The sensitivity of modern LC-MS/MS instruments allows for very low LLOQs, which is essential for pharmacokinetic studies where concentrations can be very low.

Table 3: LOD and LOQ for Desethyl Sacubitril (LBQ657) Analysis

| Analyte | Matrix | LOD (ng/mL) | LLOQ (ng/mL) | Reference |

|---|---|---|---|---|

| LBQ657 | Human Milk | 0.09 | Not explicitly stated, but calibration curve started at 0.09 | frontiersin.org |

| LBQ657 | Human Plasma | Not specified | 5.00 | scielo.br |

| LBQ657 | Cerebrospinal Fluid | Not specified | 0.2 | nih.gov |

Analyte Stability Studies in Research Samples

The stability of the analyte in the biological matrix under different storage and processing conditions must be evaluated to ensure the integrity of the study samples. europa.eu Stability studies for Desethyl Sacubitril (LBQ657) typically include freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. The successful validation of these stability studies implicitly confirms the stability of the internal standard, this compound, under the same conditions.

In these studies, the concentrations of the analyte in QC samples are measured after exposure to various conditions and compared to the concentrations in freshly prepared samples. The analyte is considered stable if the deviation is within ±15% of the nominal concentration. One study found that Sacubitrilat was stable in rat plasma for up to 21 days under different experimental conditions. nih.gov

Table 4: Analyte Stability for Desethyl Sacubitril (LBQ657)

| Analyte | Matrix | Stability Condition | Duration | Result | Reference |

|---|---|---|---|---|---|

| Sacubitrilat | Rat Plasma | Various experimental conditions | Up to 21 days | Stable | nih.gov |

| LBQ657 | Human Plasma | Freeze-thaw, short-term, long-term | Not specified | Within acceptable limits | scielo.brscienceopen.com |

Emerging Analytical Technologies for this compound Analysis (e.g., UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices. nih.gov This technology offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter run times.

The use of UHPLC allows for better separation of analytes from endogenous matrix components, which, when combined with the specificity of MS/MS detection, results in highly selective and sensitive assays. nih.gov The application of UHPLC-MS/MS is particularly beneficial for the analysis of Desethyl Sacubitril, especially when used in conjunction with a stable isotope-labeled internal standard like this compound. This combination ensures robust, reliable, and high-throughput analysis, which is essential for supporting large-scale clinical and non-clinical studies.

Preclinical Pharmacokinetic and Biotransformation Research Using Desethyl Sacubitril 13c4

Pharmacokinetic Profiling in Non-Human Biological Systems

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a primary focus of preclinical evaluation. Utilizing Desethyl Sacubitril-13C4 allows for precise tracking and quantification of the compound and its metabolites within biological systems.

Absorption and Distribution Studies in Animal Models (e.g., Rat Plasma)

Following oral administration in animal models, such as rats, Sacubitril (B1662468) is rapidly absorbed and converted to its active metabolite, Desethyl Sacubitril (also known as LBQ657). drugbank.comnih.gov Studies involving the combination drug LCZ696 (Sacubitril/Valsartan) in rats have provided insights into the absorption and distribution phases. Peak plasma concentrations of Sacubitril are typically reached quickly, followed by the appearance of Desethyl Sacubitril. drugbank.commedchemexpress.com

The distribution of Desethyl Sacubitril is extensive. Both Sacubitril and Desethyl Sacubitril are highly bound to plasma proteins, typically in the range of 94-97%. drugbank.comijpsm.com This high degree of protein binding influences the volume of distribution and the concentration of the free, active drug available to interact with its target, neprilysin.

Whole-body autoradiography studies, often conducted with radiolabeled compounds in preclinical species like rats, can provide a visual representation of drug distribution. While specific studies on 14C-labeled Desethyl Sacubitril were not found, analogous studies with other compounds show widespread distribution to various tissues, with the notable exception of the central nervous system, where penetration is often limited. nih.gov

Table 1: Pharmacokinetic Parameters in Animal Models This table is representative of typical pharmacokinetic data obtained in preclinical studies and may not reflect specific results for this compound due to the limited availability of public data.

| Parameter | Description | Typical Finding in Rat Models |

|---|---|---|

| Tmax (Sacubitril) | Time to reach maximum plasma concentration for the prodrug. | Approximately 0.5 hours. drugbank.com |

| Tmax (Desethyl Sacubitril) | Time to reach maximum plasma concentration for the active metabolite. | Approximately 2 hours. drugbank.com |

| Plasma Protein Binding | Percentage of drug bound to proteins in the blood. | 94-97% for both Sacubitril and Desethyl Sacubitril. drugbank.comijpsm.com |

Elimination Pathways Investigation

The elimination of Desethyl Sacubitril from the body occurs through both renal and fecal routes. Following oral administration of Sacubitril, a significant portion is excreted in the urine and feces, primarily as Desethyl Sacubitril. ijpsm.com Studies in humans have shown that approximately 52-68% of Sacubitril (as Desethyl Sacubitril) is excreted in the urine, while 37-48% is eliminated in the feces. ijpsm.com Preclinical animal studies are crucial for establishing these primary routes of elimination and for identifying any species-specific differences. The half-life of Desethyl Sacubitril is considerably longer than that of the parent prodrug, Sacubitril, indicating a more prolonged therapeutic effect. drugbank.com

Compartmental and Non-Compartmental Pharmacokinetic Modeling

Pharmacokinetic data gathered from animal studies are analyzed using both compartmental and non-compartmental models. Non-compartmental analysis provides key parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t½) without making assumptions about the underlying physiological processes.

Compartmental modeling, on the other hand, uses mathematical models to describe the body as a series of interconnected compartments, providing a more detailed understanding of the drug's disposition. These models are essential for predicting drug concentrations in different tissues and for scaling pharmacokinetic parameters from animals to humans. For a drug like Sacubitril, which involves a prodrug and an active metabolite, multi-compartment models are often necessary to accurately describe the complex pharmacokinetic profile. nih.gov

Metabolite Identification and Profiling in Preclinical Research

Understanding how a drug is metabolized is critical for assessing its efficacy and safety. The use of isotopically labeled compounds like this compound is a powerful tool in these investigations.

Application of 13C4 Labeling for Tracing Metabolic Pathways

Stable isotope labeling with 13C is a widely used technique in drug metabolism studies. lifetechindia.com Because the 13C isotope is non-radioactive and has a higher mass than the more common 12C isotope, it allows for the differentiation of the drug and its metabolites from endogenous compounds using mass spectrometry. lifetechindia.com The 13C4 label on Desethyl Sacubitril provides a distinct isotopic signature, making it an excellent tracer to follow the metabolic fate of the compound through various biological matrices. pharmaffiliates.commedchemexpress.commedchemexpress.eu This technique is instrumental in metabolic flux analysis, which traces the flow of atoms through metabolic pathways. lifetechindia.com

Identification of Minor and Major Metabolites of Sacubitril/Desethyl Sacubitril

The primary metabolic pathway for Sacubitril is its de-ethylation by esterases to form the active metabolite, Desethyl Sacubitril (LBQ657). drugbank.comijpsm.com This is the major and pharmacologically active metabolite. Preclinical studies have also aimed to identify other, minor metabolites. While Desethyl Sacubitril is the main component, a hydroxylated metabolite of Sacubitril has been identified in plasma, although at low concentrations (less than 10%). drugbank.comijpsm.com The use of this compound in preclinical models can aid in the definitive identification and structural elucidation of such minor metabolites, providing a more complete picture of the drug's biotransformation.

Table 2: Known Metabolites of Sacubitril

| Metabolite Name | Metabolic Pathway | Pharmacological Activity | Relative Abundance |

|---|---|---|---|

| Desethyl Sacubitril (LBQ657) | De-ethylation via esterases. drugbank.comijpsm.com | Active Neprilysin Inhibitor. medchemexpress.com | Major. ijpsm.com |

| Hydroxylated Metabolite | Oxidative biotransformation. ijpsm.com | Considered inactive. ijpsm.com | Minor (<10% in plasma). drugbank.comijpsm.com |

In Vitro Metabolism Studies with this compound

In vitro metabolism studies are essential for identifying the enzymes and tissues responsible for the biotransformation of a drug. These studies typically utilize subcellular fractions like microsomes or intact cellular systems like hepatocytes. dls.combioivt.com For this compound, the focus of these studies is on its formation from the parent prodrug, sacubitril, as sacubitrilat (B1680482) itself undergoes minimal to no further metabolism. revportcardiol.orgnovartis.com

Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. In the case of the formation of sacubitrilat from sacubitril, research has pinpointed that the conversion is a hydrolysis reaction mediated by carboxylesterases. revportcardiol.orgnih.gov

Detailed investigations have identified human carboxylesterase 1 (CES1) as the primary enzyme responsible for the activation of sacubitril. nih.gov Studies using recombinant human CES1 and CES2 confirmed that sacubitril is a selective substrate for CES1. nih.gov The liver is the principal site for this bioactivation, as incubation studies with S9 fractions from human liver, intestine, and kidney showed that sacubitril was only activated by the liver fractions. nih.gov The intrinsic clearance (CLint) value for this CES1-mediated hydrolysis was determined to be high, indicating that sacubitril is a highly efficient substrate for CES1. nih.gov

Kinetic parameters for the formation of sacubitrilat by recombinant human CES1 have been determined, fitting the Michaelis-Menten model. nih.gov These findings are summarized in the table below.

| Kinetic Parameter | Value (Mean ± S.D.) | Unit |

| Vmax (Maximum Velocity) | 557.5 ± 18.1 | nmol/mg CES1/min |

| Km (Michaelis Constant) | 767.2 ± 56.4 | µM |

| CLint (Intrinsic Clearance) | 726.9 ± 56.7 | µL/mg CES1/min |

| Data derived from a study on sacubitril hydrolysis by recombinant human CES1. nih.gov |

Hepatocytes and liver microsomes are standard in vitro tools for assessing hepatic metabolism. dls.comthermofisher.com Liver microsomes are enriched with Phase I enzymes like cytochrome P450s, while hepatocytes contain the full complement of metabolic enzymes and cofactors, representing the "gold standard" for in vitro metabolism studies. dls.combioivt.com

For sacubitril, incubation with human liver S9 fractions, which contain both microsomal and cytosolic enzymes, resulted in its efficient conversion to sacubitrilat. nih.gov This activation was significantly inhibited by bis-(p-nitrophenyl) phosphate (B84403) (BNPP), a known CES1 inhibitor, further confirming the role of this enzyme. nih.gov

Once formed, sacubitrilat (and by extension, this compound) is metabolically stable and does not undergo significant further biotransformation. revportcardiol.orgnovartis.com Therefore, when incubated with hepatocytes or microsomes, there is minimal formation of subsequent metabolites. The primary observation in these systems is the robust formation from its parent compound, sacubitril.

Cross-Species Pharmacokinetic Comparisons in Preclinical Models

Comparing the pharmacokinetic profiles of a drug metabolite across different preclinical species and humans is crucial for predicting its behavior in clinical settings. Studies have been conducted in various species, including rats and dogs, to understand the pharmacokinetics of sacubitrilat. tga.gov.aubiorxiv.org

Following oral administration of the parent drug, sacubitrilat is formed and exhibits distinct pharmacokinetic properties in different species. In humans, sacubitrilat has a relatively long elimination half-life. revportcardiol.org Preclinical studies in rats and dogs provide comparative data on the disposition of sacubitrilat. For instance, in vivo studies in rats have been conducted with both sacubitril and its active metabolite, sacubitrilat. tga.gov.au A study in Beagle dogs fed a low-salt diet to model renin-angiotensin-aldosterone system (RAAS) activation also characterized the pharmacokinetic profile of sacubitrilat following administration of sacubitril/valsartan (B143634). biorxiv.org

The table below presents a comparison of key pharmacokinetic parameters for sacubitrilat across different species.

| Species | T½ (Elimination Half-life) | Key Findings |

| Human | ~11.5 hours revportcardiol.org | Exposure to sacubitrilat is significantly higher in heart failure patients compared to healthy subjects. scispace.comresearchgate.net |

| Rat | ~11.1 hours (as sacubitrilat) tga.gov.au | In vivo studies confirmed the metabolic conversion and pharmacokinetic profile. tga.gov.au |

| Dog (Beagle) | Not explicitly stated, but systemic exposure was characterized. biorxiv.org | Systemic exposure to valsartan was similar when administered as sacubitril/valsartan or alone at a higher dose. biorxiv.org |

| Pharmacokinetic parameters can vary based on study design, subject population (healthy vs. disease model), and administered dose. |

These cross-species comparisons are vital for interpreting toxicology data and for scaling preclinical findings to predict human pharmacokinetics, forming an essential part of the drug development process. cytokinetics.comfrontiersin.org

Research Applications and Utility of Desethyl Sacubitril 13c4

Role in Drug Discovery and Development Processes

Stable isotope-labeled compounds like Desethyl Sacubitril-13C4 are fundamental to modern drug discovery and development. medchemexpress.com They are primarily used as tracers, allowing researchers to accurately track and quantify the parent drug and its metabolites in complex biological systems. medchemexpress.com The journey of a drug from laboratory to clinic involves extensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, which examine how the body affects the drug and how the drug affects the body, respectively. nih.gov

This compound, as a labeled form of the active metabolite of Sacubitril (B1662468), is crucial for these investigations. medchemexpress.com It enables precise measurement of the concentration and clearance of the active therapeutic agent, providing essential data for establishing the drug's profile. nih.gov This information is vital for the successful progression of a drug candidate through the rigorous phases of clinical trials. nih.govscielo.br

Application in Bioanalytical Assay Development and Validation

The most prominent application of this compound is as an internal standard in bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.brnih.gov The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) recommends using stable isotope-labeled analytes as internal standards whenever possible for their ability to provide the highest quality data. europa.eu

An internal standard is added in a known quantity to every sample, including calibration standards and unknown study samples. Because the stable isotope-labeled standard (e.g., this compound) has nearly identical physicochemical properties to the analyte (Desethyl Sacubitril), it experiences similar variations during sample preparation and analysis, such as extraction loss or ionization suppression in the mass spectrometer. researchgate.netscispace.com By comparing the detector response of the analyte to that of the internal standard, analysts can correct for these variations, ensuring highly accurate and precise quantification of the drug metabolite in biological matrices like plasma. scielo.brresearchgate.net

Numerous LC-MS/MS methods have been developed and validated for the simultaneous quantification of Sacubitril and its active metabolite, Desethyl Sacubitril (also known as Sacubitrilat (B1680482) or LBQ657), in human plasma. scielo.brnih.gov These methods are essential for clinical trials and therapeutic drug monitoring. For instance, a method developed for a pediatric population used Sacubitrilat-d4 (a deuterated version) as the internal standard to achieve high accuracy and precision. nih.gov Another study in healthy Chinese volunteers also utilized a deuterated internal standard to support a clinical pharmacokinetic study. scielo.br The validation parameters from such studies underscore the robustness that labeled internal standards provide.

Table 1: Example Validation Parameters for LC-MS/MS Assays Using Labeled Internal Standards for Sacubitrilat (Desethyl Sacubitril)

| Parameter | Study 1: Pediatric Population nih.gov | Study 2: Healthy Adult Volunteers scielo.br |

|---|---|---|

| Analyte | Sacubitrilat | LBQ657 (Sacubitrilat) |

| Internal Standard Used | Sacubitrilat-d4 | Sacubitril-d4 |

| Linearity Range | 0.5 - 5000 ng/mL | 5.00 - 10000 ng/mL |

| Intra-day Accuracy | 91% - 102% | Within ±15% of nominal |

| Inter-day Accuracy | 91% - 102% | Within ±15% of nominal |

| Intra-day Precision (RSD%) | 1.3% - 7.4% | ≤15% |

| Inter-day Precision (RSD%) | 1.3% - 7.4% | ≤15% |

This table presents data from studies using deuterated analogs, which serve the same function as ¹³C-labeled standards in bioanalytical assays.

Contribution to Understanding Drug-Enzyme Interactions and Selectivity

Desethyl Sacubitril is the active inhibitor of the enzyme neprilysin (NEP). medchemexpress.comdroracle.ai Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides that have beneficial cardiovascular and renal effects. droracle.aiwjgnet.com By inhibiting NEP, Desethyl Sacubitril increases the levels of these peptides, which is the core mechanism of action for the drug. droracle.aidroracle.ai

Understanding the interaction between Desethyl Sacubitril and neprilysin is crucial for characterizing the drug's efficacy and selectivity. Research has shown that Desethyl Sacubitril is a highly potent and selective inhibitor of NEP. medchemexpress.comnih.gov In one in-vitro study, it was established that Sacubitrilat (Desethyl Sacubitril) did not inhibit other human amyloid-β-degrading metalloproteases, highlighting its selectivity. nih.gov Labeled versions of the inhibitor, such as this compound, are essential tools for conducting detailed enzymatic assays. They allow for precise quantification of the inhibitor in binding studies and help to determine key parameters like the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), which for Sacubitril is 5 nM. medchemexpress.com These studies confirm the high affinity and specificity of the active metabolite for its target enzyme.

Use as a Certified Reference Material and Quality Control Standard

In the highly regulated field of pharmaceutical analysis, the quality and traceability of reference standards are paramount. who.intiaea.org this compound serves as a certified reference material (CRM) or quality control (QC) standard. sigmaaldrich.com A CRM is a standard where one or more of its property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability. xrfscientific.comeuropean-accreditation.org

Using this compound as a CRM in quality control applications ensures the reliability and accuracy of analytical measurements. oup.commedrxiv.org It is used to calibrate instruments and validate analytical methods, ensuring that the results generated are accurate and reproducible over time and across different laboratories. xrfscientific.comnist.gov

Traceability and Comparability in Research Laboratories

The use of CRMs is foundational for establishing metrological traceability, which links the result of a measurement to a stated reference, such as an SI unit or a primary standard. iaea.orgnist.gov By using a well-characterized standard like this compound, laboratories can ensure that their analytical results are comparable to those of other labs. oup.com This comparability is critical for multi-site clinical trials, where data from different locations must be harmonized to be valid. The certificate of analysis (CoA) accompanying the standard provides essential information on purity, identity, and concentration, underpinning its role in maintaining high-quality, comparable research data. who.int

Facilitating Mechanistic Investigations in Biochemical Pharmacology

This compound is instrumental in elucidating the complex mechanisms of action of its parent drug, Sacubitril. The inhibition of neprilysin by Desethyl Sacubitril leads to a cascade of downstream effects. droracle.ai Mechanistic studies use labeled compounds to trace the pharmacodynamic effects following enzyme inhibition. For example, by inhibiting neprilysin, Desethyl Sacubitril increases levels of natriuretic peptides, which in turn increases levels of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.govwjgnet.com

Using a labeled standard allows researchers to correlate the precise concentration of the inhibitor (Desethyl Sacubitril) with changes in these downstream biomarkers. nih.gov Such studies have demonstrated that treatment with Sacubitril/Valsartan (B143634) leads to significant increases in plasma cGMP and renin activity, alongside decreases in biomarkers of cardiac stress like NT-proBNP. nih.gov These quantitative relationships, established with the help of stable isotope-labeled standards, are key to fully understanding the drug's biochemical and pharmacological effects.

Enabling Quantitative Biology Studies with Stable Isotope Tracing

Stable isotope tracing is a powerful technique in quantitative biology that allows for the measurement of the rates of production and clearance of specific molecules in the body. The Stable Isotope Labeling Kinetics (SILK™) technique is a prime example of this application. nih.gov While not directly involving this compound, a study on the effects of Sacubitril/Valsartan on amyloid-β (Aβ) clearance in monkeys illustrates the principle perfectly. nih.gov In that study, ¹³C-labeled leucine (B10760876) was infused to label newly synthesized Aβ peptides, and their clearance rates were measured. The administration of Sacubitril/Valsartan was found to acutely increase the elimination half-life of Aβ isoforms due to the inhibition of neprilysin, a known Aβ-degrading enzyme. nih.gov

This type of study demonstrates the power of stable isotopes in quantifying dynamic biological processes. This compound can be used in a similar fashion in what are known as "cold-labeled" or "microtracer" studies. By administering a very small, non-pharmacologically active dose of the ¹³C-labeled drug, researchers can trace its pharmacokinetic behavior at steady-state without perturbing the system, providing invaluable data on drug metabolism and distribution in a real-world context.

Future Directions in Desethyl Sacubitril 13c4 Research

Exploration of Novel Analytical Platforms

The precise quantification of Desethyl Sacubitril-13C4 and its unlabeled counterpart is fundamental to pharmacokinetic and pharmacodynamic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the bioanalysis of sacubitril (B1662468) and its metabolites, future research will likely focus on the development and application of more advanced analytical platforms to enhance sensitivity, specificity, and throughput. amazonaws.comahajournals.org

The exploration of high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, offers the potential for more comprehensive metabolite identification and quantification without the need for reference standards for every potential biotransformation product. This is particularly valuable in delineating the complete metabolic fate of sacubitril. Furthermore, the coupling of these advanced mass spectrometers with novel separation techniques, like supercritical fluid chromatography (SFC) or advanced capillary electrophoresis (CE), could offer alternative selectivities and faster analysis times compared to traditional reversed-phase liquid chromatography.

Another area of future development lies in the miniaturization of analytical systems, such as the implementation of microfluidics-based sample preparation and analysis. These "lab-on-a-chip" technologies could enable the analysis of smaller sample volumes, which is particularly advantageous in preclinical studies involving small animal models.

| Analytical Platform | Potential Advantage for this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Untargeted metabolite profiling and identification, increased specificity. |

| Supercritical Fluid Chromatography (SFC) | Orthogonal selectivity to LC, faster analysis times for chiral separations. |

| Capillary Electrophoresis (CE)-MS | High separation efficiency for charged analytes, low sample consumption. |

| Microfluidics-based Systems | Reduced sample volume, potential for high-throughput analysis. |

Advanced Mechanistic Studies of Neprilysin Inhibition

This compound is an invaluable tool for dissecting the intricate mechanisms of neprilysin (NEP) inhibition. medchemexpress.commedchemexpress.commedchemexpress.com Neprilysin is a key enzyme in the degradation of several vasoactive peptides, and understanding how its inhibition by sacubitrilat (B1680482) alters the balance of these peptides is crucial. researchgate.net Future research will leverage this compound in sophisticated mechanistic studies.

One promising approach is the use of Stable Isotope Labeling Kinetics (SILK™), which has been employed to study the effects of sacubitril/valsartan (B143634) on the clearance of amyloid-β. nih.govnih.gov This methodology can be extended to other NEP substrates, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin (B550075). By administering a stable isotope-labeled precursor of these peptides and monitoring the levels of both the labeled and unlabeled forms in the presence and absence of this compound (as a tracer for the active drug), researchers can precisely quantify the synthesis and clearance rates of these key mediators. This will provide a more dynamic and nuanced understanding of how neprilysin inhibition shifts the delicate balance of these peptide systems in various tissues.

Furthermore, this compound can be used as an internal standard in ex vivo studies to accurately measure changes in angiotensin and bradykinin metabolism in human plasma and tissue homogenates when exposed to sacubitrilat. ahajournals.org This allows for a precise determination of how sacubitrilat modulates the renin-angiotensin-aldosterone system (RAAS) and the kinin-kallikrein system, providing deeper insights into its pleiotropic effects.

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a powerful framework for understanding the complex network of interactions that underlie the therapeutic effects of drugs like sacubitril/valsartan. nih.govnih.gov These in silico approaches utilize mathematical models to simulate how a drug's effects propagate through biological pathways. nih.gov The accuracy and predictive power of these models are critically dependent on high-quality, quantitative data.

This compound is poised to play a pivotal role in generating the precise datasets required for building and validating next-generation systems biology models of heart failure and other cardiovascular diseases. By enabling accurate quantification of the active drug metabolite in different biological compartments and its impact on the concentrations of various neprilysin substrates, this compound provides essential inputs for these models.

Future research will likely involve iterative cycles of experimentation and modeling. For instance, quantitative data on changes in peptide levels, obtained using this compound as a tracer, can be used to refine systems biology models. These models can then generate new hypotheses about the downstream effects of neprilysin inhibition, which can be tested experimentally. This integrated approach will lead to a more comprehensive and holistic understanding of the drug's mechanism of action, potentially uncovering novel biomarkers of response or identifying new therapeutic indications.

| Systems Biology Application | Role of this compound |

| Model Development | Provides accurate pharmacokinetic data for the active metabolite. |